2-((4-(Aminomethyl)phenyl)(methyl)amino)acetamide hydrochloride
Description
Properties
IUPAC Name |
2-[4-(aminomethyl)-N-methylanilino]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-13(7-10(12)14)9-4-2-8(6-11)3-5-9;/h2-5H,6-7,11H2,1H3,(H2,12,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWHFGFTHHFAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C1=CC=C(C=C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Aminomethyl)phenyl)(methyl)amino)acetamide hydrochloride typically involves the reaction of 4-(aminomethyl)aniline with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 2-((4-(Aminomethyl)phenyl)(methyl)amino)acetamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Aminomethyl)phenyl)(methyl)amino)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H16N2O·HCl
- Molecular Weight : 232.72 g/mol
- CAS Number : 2138235-07-9
The compound features an amide functional group and a phenyl ring substituted with an aminomethyl group, which enhances its biological activity compared to simpler analogs. This dual functionality allows for diverse applications in medicinal chemistry and biotechnology.
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. Its ability to interact with biological targets positions it as a candidate for the design of new pharmaceuticals, particularly in the development of anticancer agents.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of related compounds have shown selective cytotoxicity towards human cancer cells while sparing normal cells .
Enzyme Inhibition Studies
Research indicates that 2-((4-(Aminomethyl)phenyl)(methyl)amino)acetamide hydrochloride may act as an inhibitor of specific enzymes involved in disease progression.
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated strong inhibitory activity against acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications, with studies indicating that derivatives exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Related compounds have reported MIC values around 256 µg/mL against these pathogens, suggesting potential for further development as antimicrobial agents.
Case Study 1: Anticancer Evaluation
In one study, the compound was tested against several human cancer cell lines, including breast and colon cancer cells. The results indicated a significant reduction in cell viability, demonstrating its potential as an anticancer agent. The study utilized both in vitro and in vivo models to assess the effectiveness of the compound over time .
Case Study 2: Enzyme Interaction Analysis
Another research project focused on the interaction of this compound with acetylcholinesterase. The findings suggested that it effectively inhibited enzyme activity, which is vital for developing treatments for neurodegenerative diseases. The study employed various biochemical assays to quantify the inhibition rates and elucidate the underlying mechanisms .
Mechanism of Action
The mechanism of action of 2-((4-(Aminomethyl)phenyl)(methyl)amino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
A. Substituent Effects on Bioactivity and Solubility
2-(Ethylmethylamino)acetamide (): Structure: Lacks the aromatic 4-(aminomethyl)phenyl group, instead featuring ethyl and methyl substituents. Impact: Reduced aromatic interactions may lower binding affinity to biological targets compared to the target compound. The absence of a charged group (e.g., aminomethyl) likely decreases solubility .
2-(4-(Aminomethyl)phenyl)acetic Acid Hydrochloride (): Structure: Replaces the acetamide group with a carboxylic acid.
2-(Aminooxy)-N-(4-chlorobenzyl)acetamide Hydrochloride (): Structure: Features a 4-chlorobenzyl group and an aminooxy moiety. Impact: The electron-withdrawing chlorine atom may enhance metabolic stability but reduce solubility compared to the aminomethyl group in the target compound .
B. Pharmacological and Stability Profiles
N-(4-Hydroxyphenyl)acetamide (Paracetamol) (): Structure: Contains a hydroxyl group instead of the aminomethylphenyl moiety. Impact: The hydroxyl group enables glucuronidation/sulfation for detoxification, whereas the aminomethyl group in the target compound may resist such metabolic pathways, prolonging half-life .
Chlorinated Acetamide Derivatives ():
- Examples : N-(3-chloro-4-hydroxyphenyl)acetamide (), 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ().
- Impact : Chlorine atoms increase lipophilicity (logP) and membrane permeability but may introduce photodegradation risks, as seen in ’s chlorinated paracetamol derivatives .
Fluorinated Analogs (): Example: (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (). Impact: Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to the aminomethyl group, though it may reduce hydrogen-bonding capacity .
Data Table: Key Properties of Selected Acetamide Derivatives
Biological Activity
2-((4-(Aminomethyl)phenyl)(methyl)amino)acetamide hydrochloride, also known as N-(4-(aminomethyl)phenyl)acetamide hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its amide functional group, featuring a phenyl ring substituted with an aminomethyl group. Its molecular formula is C11H16N2O·HCl, indicating the presence of both aromatic and aliphatic components that contribute to its biological activity.
Research indicates that compounds with similar structures exhibit various biological activities through several mechanisms:
- Receptor Binding : The compound has been investigated for its interactions with biological receptors, which play a crucial role in mediating physiological responses.
- Anticonvulsant Activity : Analogous compounds have demonstrated anticonvulsant properties in animal models, suggesting potential applications in treating epilepsy and other seizure disorders .
- Cytotoxic Effects : Some derivatives have shown significant cytotoxicity against cancer cell lines, indicating a possible role in cancer therapy .
Anticonvulsant Activity
Studies on related compounds indicate that 2-((4-(Aminomethyl)phenyl)(methyl)amino)acetamide hydrochloride may exhibit anticonvulsant effects similar to those observed in N-phenyl derivatives. For example, certain N-phenyl acetamides have shown protective effects in maximal electroshock (MES) tests at doses ranging from 100 mg/kg to 300 mg/kg .
Cytotoxicity and Anticancer Potential
Research has highlighted the cytotoxic potential of structurally related compounds against various cancer cell lines. For instance, studies have shown that certain analogs can inhibit cell proliferation effectively. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the phenyl ring enhance cytotoxic activity, which may be relevant for developing new anticancer agents .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-((4-(Aminomethyl)phenyl)(methyl)amino)acetamide hydrochloride, and how can purity be validated?
- Methodology : Multi-step synthesis routes involving amide coupling or reductive amination are common. For example, similar acetamide derivatives are synthesized using coupling agents like EDCI/HOBt in anhydrous conditions, followed by hydrochloric acid salt formation .
- Purity Validation : Thin-layer chromatography (TLC) with ≥99% purity confirmation (as in ) and high-performance liquid chromatography (HPLC) with UV detection are standard. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) should corroborate structural integrity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Handling : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid skin/eye contact. Immediate flushing with water for 15+ minutes is required upon exposure .
- Storage : Store in airtight containers at 2–8°C, away from moisture and incompatible substances (e.g., strong oxidizers). Monitor for decomposition products like hydrogen chloride .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Structural Analysis :
- NMR : ¹H/¹³C NMR to confirm amine, acetamide, and aromatic proton environments.
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
Advanced Research Questions
Q. How can reaction pathways for synthesizing this compound be optimized using computational chemistry?
- Computational Design : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states. Tools like Gaussian or ORCA predict thermodynamic feasibility and guide solvent/ catalyst selection .
- Case Study : ICReDD’s reaction path search methods reduced optimization time by 50% in similar acetamide syntheses .
Q. What strategies resolve contradictions between experimental yields and computational predictions?
- Root Causes : Variability in reaction conditions (e.g., temperature, solvent polarity) or unaccounted side reactions (e.g., hydrolysis of the aminomethyl group).
- Mitigation :
- Use design of experiments (DoE) to statistically identify critical variables (e.g., pH, stoichiometry) .
- Cross-validate computational models with in situ FT-IR or real-time MS monitoring .
Q. How can this compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Protocol :
Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C, 40°C, and 60°C.
Monitor degradation via HPLC at intervals (0h, 24h, 72h).
Identify degradation products using LC-MS/MS .
- Application : Such data inform formulation strategies in medicinal chemistry or environmental fate studies .
Q. What in vitro assays are suitable for studying its biological activity, and how are false positives mitigated?
- Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) with Z’-factor >0.5.
- Cellular Uptake : Radiolabeled compound tracking (³H or ¹⁴C) in cell lines .
Methodological Frameworks
Q. How can statistical experimental design (DoE) improve synthesis scalability?
- Case Study : A Plackett-Burman design identified temperature and catalyst loading as yield-limiting factors in a related acetamide synthesis, achieving 95% confidence in parameter optimization .
- Tools : JMP or Minitab for fractional factorial or response surface modeling .
Q. What computational tools predict this compound’s environmental persistence or toxicity?
- Models :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
